5-Chloro-2-methylpyridine 1-Oxide CAS 54366-45-1 chemical properties
5-Chloro-2-methylpyridine 1-Oxide CAS 54366-45-1 chemical properties
An In-depth Technical Guide to Chloro-Methylpyridine 1-Oxides: Properties, Synthesis, and Applications of 5-Chloro-2-methylpyridine 1-Oxide and Its Isomers
Abstract
Substituted pyridine N-oxides are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. Their unique electronic properties, stemming from the N-oxide functional group, unlock reaction pathways that are inaccessible for the parent pyridines. This guide provides a comprehensive technical overview of 5-Chloro-2-methylpyridine 1-Oxide (CAS 54366-45-1), a key building block in medicinal chemistry. Due to significant overlap and frequent ambiguity in literature and commercial listings, this document also clarifies its relationship with the closely related and more frequently documented isomer, 2-Chloro-5-methylpyridine 1-Oxide. We will delve into the physicochemical properties, synthesis protocols, reactivity, and critical applications of this scaffold, offering field-proven insights for researchers, chemists, and drug development professionals.
Nomenclature and Structural Identification: A Landscape of Isomers
A significant challenge in working with chloro-methylpyridine 1-oxides is the precise identification of the correct positional isomer. The user-specified CAS number 54366-45-1 for 5-Chloro-2-methylpyridine 1-Oxide is sparsely documented. Commercial and research databases more commonly associate this name with CAS 52313-58-3, and its isomer, 2-Chloro-5-methylpyridine 1-Oxide, with CAS 20173-49-3. For the sake of scientific integrity and clarity, it is crucial to distinguish between these structures.
The table below consolidates the identifiers for these key isomers to aid researchers in accurate sourcing and reporting.
| Property | 5-Chloro-2-methylpyridine 1-Oxide | 2-Chloro-5-methylpyridine 1-Oxide |
| Structure | ||
| CAS Number | 54366-45-1 (User specified); 52313-58-3 (Commonly listed)[1][2] | 20173-49-3[3][4] |
| IUPAC Name | 5-chloro-2-methylpyridine 1-oxide[1] | 2-chloro-5-methyl-1-oxidopyridin-1-ium[3] |
| Synonyms | 5-chloro-2-picoline N-oxide | 6-Chloro-3-picoline 1-oxide, 2-Chloro-5-methylpyridine N-oxide[3] |
| Molecular Formula | C₆H₆ClNO[1] | C₆H₆ClNO[5][6] |
| InChI Key | BFQMZTXMCAPZAK-UHFFFAOYSA-N[2] | NYFBABAQZJZFED-UHFFFAOYSA-N[3][6] |
| SMILES | CC1=CC=C(Cl)C=[N+]1[O-][1] | CC1=C[O-][3] |
Physicochemical Properties
The physicochemical characteristics of a starting material are critical for reaction planning, purification, and formulation. While specific data for CAS 54366-45-1 is limited, the properties for the isomeric scaffold are well-documented.
| Property | Value | Source(s) |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| Physical Form | Solid[2] | [2] |
| Boiling Point | 320.17 °C at 760 mmHg (Data for 2-chloro isomer) | [4][5][7] |
| Density | 1.23 g/cm³ (Data for 2-chloro isomer) | [4][5][7] |
| Flash Point | 147.43 °C (Data for 2-chloro isomer) | [4][5][7] |
| Storage Conditions | Store in a refrigerator, in a dry, cool, and well-ventilated place. | [2][8] |
| Purity (Commercial) | Typically available at 95% - 98% purity. | [1][2][6] |
Synthesis and Manufacturing
The synthesis of chloro-methylpyridine N-oxides generally follows a two-step logic: N-oxidation of the parent methylpyridine, followed by a chlorination reaction. The N-oxide group is crucial as it activates the pyridine ring for subsequent electrophilic and nucleophilic substitutions, while also directing the position of incoming substituents.
A prevalent method for converting the N-oxide to the 2-chloro derivative involves reaction with phosphorus oxychloride (POCl₃).[9][10] This is a robust and scalable process widely cited in patent literature.
Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine 1-Oxide
This protocol is adapted from established industrial methods and serves as a representative example for the synthesis of this class of compounds.[9][10]
Causality: The choice of POCl₃ as the chlorinating agent is driven by its efficacy in converting pyridine N-oxides to 2-chloropyridines. The reaction proceeds through a Vilsmeier-Haack-like intermediate. The addition of a tertiary amine base is critical to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving yield. Dichloromethane is an excellent solvent as it is relatively inert and allows for easy temperature control.
Step-by-Step Methodology:
-
Reactor Setup: Charge a 2-L jacketed glass reactor, equipped with a mechanical stirrer, thermometer, and addition funnels, with 3-methylpyridine 1-oxide (0.35 mol) and dichloromethane (560 mL).
-
Initial Cooling: Cool the mixture to between 0-5°C using a circulating chiller.
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: Phosphorus oxychloride (0.7 mol) in dichloromethane (70 mL).
-
Solution B: A suitable amine base, such as diisopropylethylamine (0.7 mol), in dichloromethane (70 mL).[9]
-
-
Initial Charge: Add 10% of Solution A to the cooled reactor while maintaining the temperature at 0-5°C.
-
Co-current Addition: Add the remaining portions of Solution A and Solution B to the reactor simultaneously (co-currently) via separate addition funnels over a 3-hour period. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at the same temperature. The reaction is then carefully quenched by the slow addition of water.
-
Neutralization & Workup: The mixture is neutralized to a pH of ~5-6 with a 20% NaOH solution, keeping the temperature below 35°C.[9]
-
Isolation: The product, 2-chloro-5-methylpyridine, is typically recovered from the organic phase. Further purification can be achieved via distillation or steam distillation to yield the final product.[9][10]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-chloro-5-methylpyridine.
Chemical Reactivity and Applications
5-Chloro-2-methylpyridine 1-Oxide is not merely a final product but a versatile intermediate. Its value lies in the distinct reactivity imparted by its functional groups.
-
The N-Oxide Group: This group is electron-donating through resonance but electron-withdrawing through induction. It activates the C2 and C4 positions for nucleophilic attack, a reactivity pattern opposite to that of standard pyridine.
-
The Chlorine Atom: The chloro group at the 5-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of chlorine atoms in drug molecules can significantly enhance membrane permeability, binding affinity, and metabolic stability, an effect sometimes referred to as the "magic chloro" effect.[11]
-
The Methyl Group: The methyl group can be a site for further functionalization, such as radical halogenation to form a chloromethyl group, which is itself a potent electrophile for introducing the pyridine scaffold into other molecules.[12][13]
This combination of functional groups makes the scaffold a valuable building block for creating complex molecular architectures, particularly in the development of bioactive compounds.[13][14] It is frequently used as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5][14]
Role in Drug Discovery Workflow
Caption: Role as a scaffold in combinatorial chemistry for drug discovery.
For instance, related pyridone structures derived from such intermediates have been pivotal in the discovery of agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes treatment.[15]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 5-Chloro-2-methylpyridine 1-Oxide is essential for laboratory safety.
Hazard Identification:
-
GHS Signal Word: Warning[2]
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][16]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][18]
Storage and Incompatibility:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, refrigeration is recommended.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][18]
References
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Chemsrc.com. (2025, February 5). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE Price from Supplier. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylpyridine. Retrieved from [Link]
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Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyridin-1-ium-1-olate. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE. Retrieved from [Link]
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Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
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Onoue, S., et al. (2016). Physicochemical and Pharmacokinetic Characterization of Amorphous Solid Dispersion of Meloxicam with Enhanced Dissolution Property and Storage Stability. Pharmaceutical Research, 33(1), 196-206. Retrieved from [Link]
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Das, R., & Roy, K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(28), 19331-19346. Retrieved from [Link]
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NIST. (n.d.). 5-Acetyl-2-methylpyridine. NIST WebBook. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose. Retrieved from [Link]
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IndiaMART. (n.d.). 2 Chloro 5 Methylpyridine 1 Oxide. Retrieved from [Link]
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Narkhede, H. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). CID 57436635. Retrieved from [Link]
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